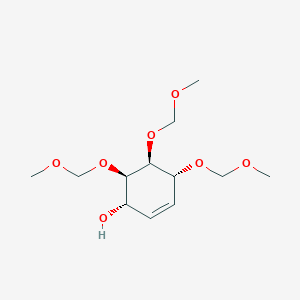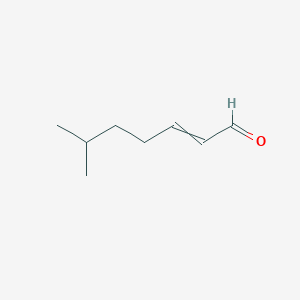
6-Methylhept-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylhept-2-enal is an organic compound with the molecular formula C8H14O. It is an aldehyde with a characteristic structure that includes a double bond and a methyl group. This compound is known for its distinctive odor and is used in various applications, including fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylhept-2-enal can be synthesized through several methods. One common synthetic route involves the Darzens reaction, where 6-methyl-5-hepten-2-one reacts with ethyl chloroacetate to form an intermediate glycidate. This intermediate is then saponified and decarboxylated to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts used, can vary depending on the desired scale and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methylhept-2-enal undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens and other electrophiles can be introduced under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 6-Methylhept-2-enoic acid.
Reduction: 6-Methylhept-2-enol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methylhept-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s distinctive odor makes it useful in olfactory studies and as a marker in biological assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant odor.
Mechanism of Action
The mechanism of action of 6-Methylhept-2-enal involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is crucial in its role in chemical synthesis and its biological effects. The double bond also plays a significant role in its reactivity, enabling various addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
6-Methylhept-5-en-2-one: This compound has a similar structure but with a ketone group instead of an aldehyde group.
2-Heptene, 6-methyl-: This is an isomer with a double bond in a different position.
Hex-2-enal: Another aldehyde with a similar structure but a shorter carbon chain.
Uniqueness
6-Methylhept-2-enal is unique due to its specific combination of a double bond and an aldehyde group, which imparts distinct chemical properties and reactivity. Its pleasant odor also sets it apart, making it valuable in the fragrance and flavor industries.
Properties
CAS No. |
393587-26-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
6-methylhept-2-enal |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h3,5,7-8H,4,6H2,1-2H3 |
InChI Key |
KYXCWBOZEWMWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14249053.png)
![Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14249057.png)
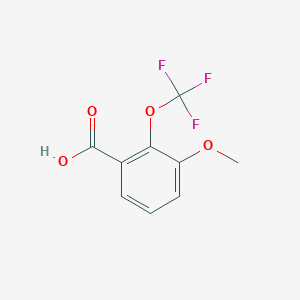

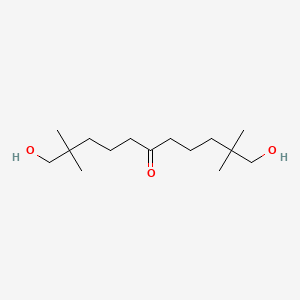
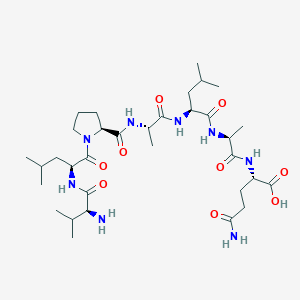
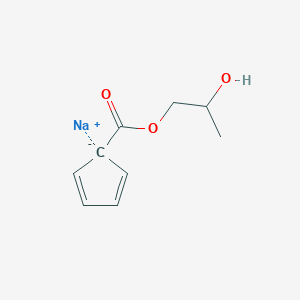
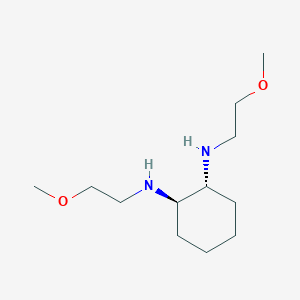
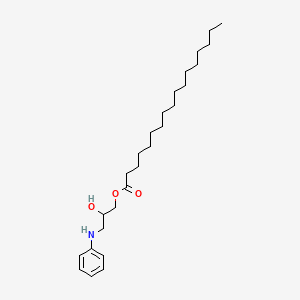
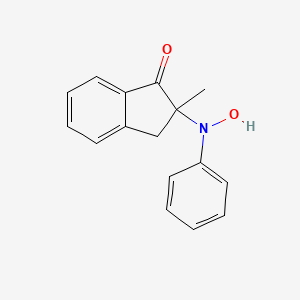
![Dimethyl [(chlorosulfanyl)(fluoro)methylidene]propanedioate](/img/structure/B14249122.png)
